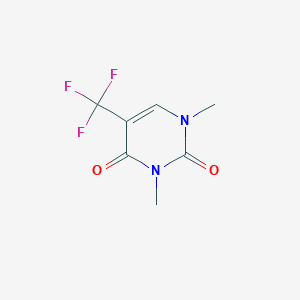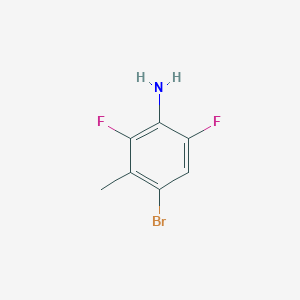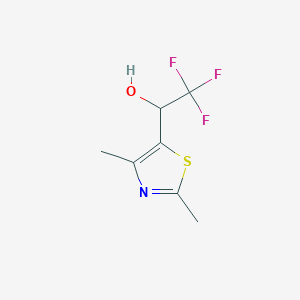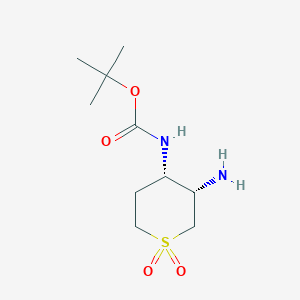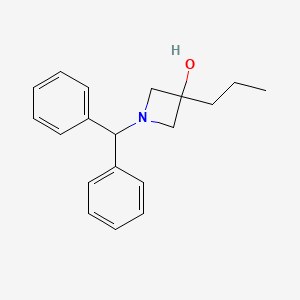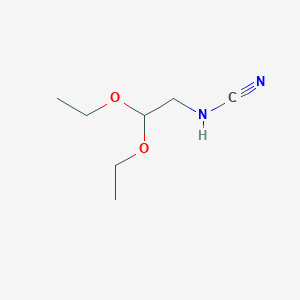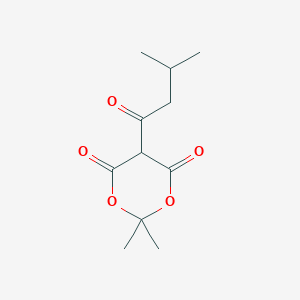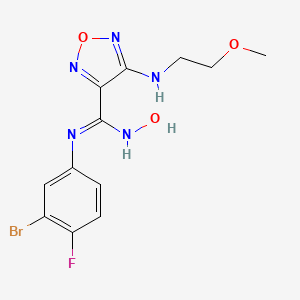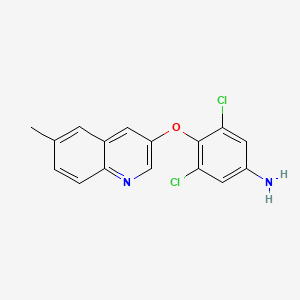![molecular formula C13H16N2O3 B8618042 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid is a compound that features a pyridine ring attached to a piperidine ring through a carbonyl group, with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid typically involves the cycloaddition reactions of 1-azadienes and 2-carbon π-components to form the pyridine ring . The piperidine ring can be introduced through various cyclization reactions, such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve the use of pyridine-2-carboxylic acid as a catalyst for multi-component reactions, which can efficiently produce the desired product under mild conditions . This method is advantageous due to its high yield and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides using peracids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
Scientific Research Applications
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can provide additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A precursor used in the synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid.
Piperidine derivatives: Compounds with similar piperidine rings that exhibit various biological activities.
Pyridinone derivatives: Compounds with similar pyridine rings that are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a piperidine ring, which provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[4-(pyridine-2-carbonyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)9-15-7-4-10(5-8-15)13(18)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H,16,17) |
InChI Key |
ZTENGZRVTMYQEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=N2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzofuran-2-carboxylic Acid [1-(3,4-dimethoxy-phenyl)-cyclohexylmethyl]-amide](/img/structure/B8617962.png)
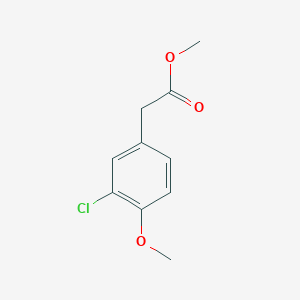
![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)
![Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B8617994.png)
